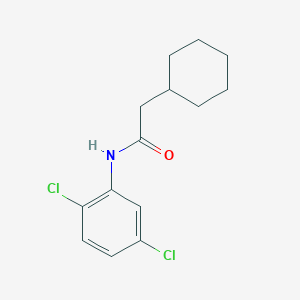

2-cyclohexyl-N-(2,5-dichlorophenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-cyclohexyl-N-(2,5-dichlorophenyl)acetamide, also known as Ketamine, is a widely used anesthetic and analgesic drug. It was first synthesized in 1962 and has since been used in both veterinary and human medicine. Ketamine is a non-opioid drug that has been shown to be effective in treating depression, chronic pain, and postoperative pain.

Scientific Research Applications

2-cyclohexyl-N-(2,5-dichlorophenyl)acetamide has been extensively studied for its therapeutic potential in a variety of conditions, including depression, chronic pain, and postoperative pain. Studies have shown that 2-cyclohexyl-N-(2,5-dichlorophenyl)acetamide can rapidly alleviate symptoms of depression and suicidal ideation in patients with treatment-resistant depression. It has also been shown to be effective in reducing chronic pain, including neuropathic pain and fibromyalgia. 2-cyclohexyl-N-(2,5-dichlorophenyl)acetamide has been used as an adjunct to opioid analgesics in postoperative pain management, reducing the need for opioids and improving pain control.

Mechanism of Action

2-cyclohexyl-N-(2,5-dichlorophenyl)acetamide acts as an antagonist at the N-methyl-D-aspartate (NMDA) receptor, which is involved in the transmission of pain signals and the regulation of mood. 2-cyclohexyl-N-(2,5-dichlorophenyl)acetamide also activates the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, which is involved in synaptic plasticity and learning and memory. The activation of the AMPA receptor is thought to contribute to the antidepressant effects of 2-cyclohexyl-N-(2,5-dichlorophenyl)acetamide.

Biochemical and Physiological Effects:

2-cyclohexyl-N-(2,5-dichlorophenyl)acetamide has a number of biochemical and physiological effects, including increasing the release of neurotransmitters such as glutamate and dopamine, and reducing inflammation. 2-cyclohexyl-N-(2,5-dichlorophenyl)acetamide also has cardiovascular effects, including increasing heart rate and blood pressure, and respiratory effects, including reducing respiratory rate and depth.

Advantages and Limitations for Lab Experiments

2-cyclohexyl-N-(2,5-dichlorophenyl)acetamide has several advantages for use in laboratory experiments, including its rapid onset of action and short duration of effect. It is also relatively easy to administer and has a wide therapeutic index. However, 2-cyclohexyl-N-(2,5-dichlorophenyl)acetamide can produce a state of dissociative anesthesia, which may interfere with certain types of experiments. It can also produce unwanted side effects, such as hallucinations and delirium, which may confound experimental results.

Future Directions

There are several future directions for research on 2-cyclohexyl-N-(2,5-dichlorophenyl)acetamide. One area of interest is the development of more selective NMDA receptor antagonists, which may be able to produce the therapeutic effects of 2-cyclohexyl-N-(2,5-dichlorophenyl)acetamide without the unwanted side effects. Another area of interest is the use of 2-cyclohexyl-N-(2,5-dichlorophenyl)acetamide in combination with other drugs, such as opioids or antidepressants, to improve pain control or enhance antidepressant effects. Finally, there is interest in the use of 2-cyclohexyl-N-(2,5-dichlorophenyl)acetamide in combination with psychotherapy, as it may enhance the effects of therapy by facilitating the formation of new neural connections.

Synthesis Methods

2-cyclohexyl-N-(2,5-dichlorophenyl)acetamide is synthesized by the reaction of cyclohexanone and 2,5-dichlorobenzonitrile in the presence of a reducing agent, such as sodium borohydride. The reaction produces a racemic mixture of two enantiomers, S(+) and R(-) 2-cyclohexyl-N-(2,5-dichlorophenyl)acetamide. The enantiomers have different pharmacological properties, with S(+) 2-cyclohexyl-N-(2,5-dichlorophenyl)acetamide being more potent than R(-) 2-cyclohexyl-N-(2,5-dichlorophenyl)acetamide.

properties

Molecular Formula |

C14H17Cl2NO |

|---|---|

Molecular Weight |

286.2 g/mol |

IUPAC Name |

2-cyclohexyl-N-(2,5-dichlorophenyl)acetamide |

InChI |

InChI=1S/C14H17Cl2NO/c15-11-6-7-12(16)13(9-11)17-14(18)8-10-4-2-1-3-5-10/h6-7,9-10H,1-5,8H2,(H,17,18) |

InChI Key |

OQLACSYDSFEMIJ-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)CC(=O)NC2=C(C=CC(=C2)Cl)Cl |

Canonical SMILES |

C1CCC(CC1)CC(=O)NC2=C(C=CC(=C2)Cl)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-N-(2-fluorobenzyl)-4-methylbenzenesulfonamide](/img/structure/B297244.png)

![2-{(2-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(2,4-difluorophenyl)acetamide](/img/structure/B297249.png)

![2-{(2-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B297250.png)

![2-{(2-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B297251.png)

![2-{(2-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(2-cyclohex-1-en-1-ylethyl)acetamide](/img/structure/B297252.png)

![N-[2-(4-benzhydryl-1-piperazinyl)-2-oxoethyl]-N-(2-chlorobenzyl)-4-methylbenzenesulfonamide](/img/structure/B297253.png)

![N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-[(2-chlorophenyl)methyl]-4-methylbenzenesulfonamide](/img/structure/B297254.png)

![2-{(2-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(4-ethoxyphenyl)acetamide](/img/structure/B297255.png)

![2-{(2-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(2,4-dichlorophenyl)acetamide](/img/structure/B297256.png)

![N-cycloheptyl-2-{(3-methylbenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B297257.png)

![N-{2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl}-N-cyclohexyl-4-fluorobenzenesulfonamide](/img/structure/B297262.png)

![5-{[1-(3-chloro-4-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-(2-furylmethyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B297263.png)

![ethyl 2-{3-[(1-(2-furylmethyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B297264.png)

![2-{3-[(1-(3,4-dimethylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-1H-indol-1-yl}-N-(thien-2-ylmethyl)acetamide](/img/structure/B297266.png)